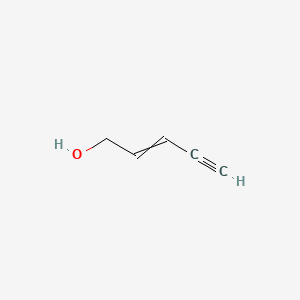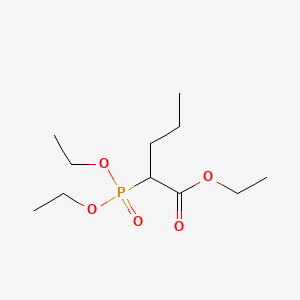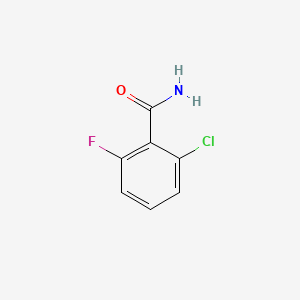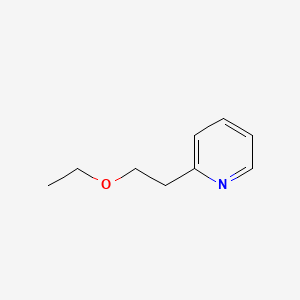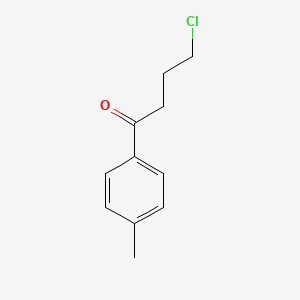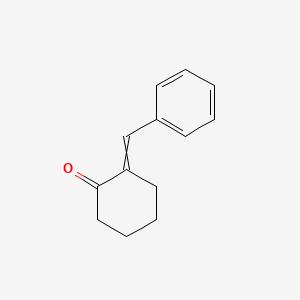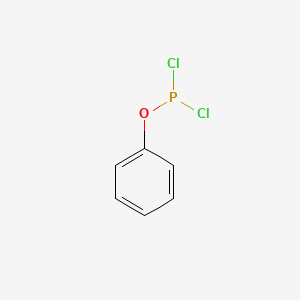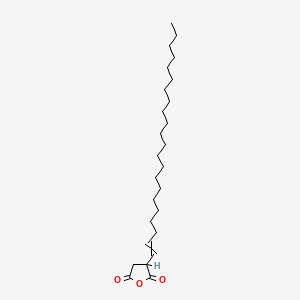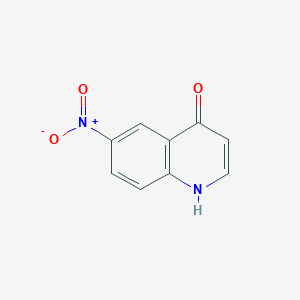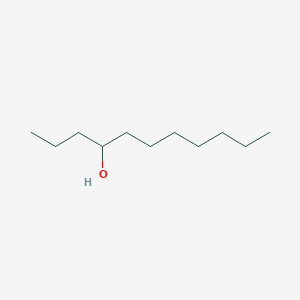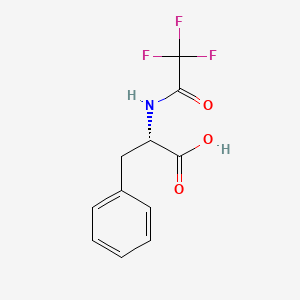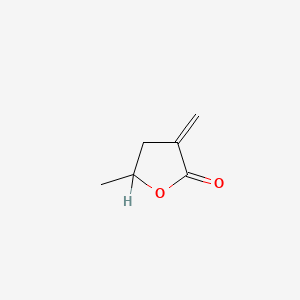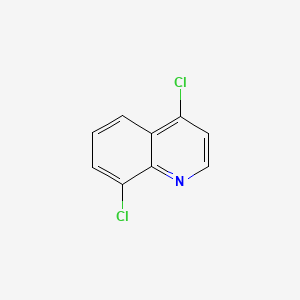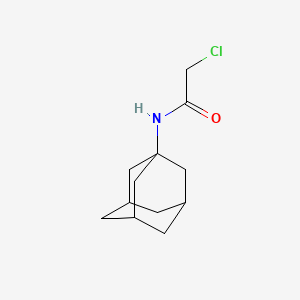
N-(1-Adamantyl)-2-chloroacetamide
Übersicht
Beschreibung
“N-(1-Adamantyl)-2-chloroacetamide” is a chemical compound that is part of the adamantane family . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been developed. This process involves the preparation of N-(1-adamantyl)-acetamide in four or three steps .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis
Adamantane is the most stable isomer of C10H16. The molecule is both rigid and virtually stress-free .Wissenschaftliche Forschungsanwendungen
Antiviral Drug Synthesis
N-Adamantan-1-yl-2-chloro-acetamide: is a precursor in the synthesis of antiviral drugs like tromantadine . The adamantane core is crucial for the drug’s effectiveness, and this compound provides a reliable starting point for creating antiviral medications that can combat a range of viral infections.
Cell Cycle Arrest Studies
In cancer research, specifically in the study of HepG2 liver cancer cells, N-Adamantan-1-yl-2-chloro-acetamide derivatives have shown to cause significant cell-cycle arrest . This is pivotal for understanding cancer progression and developing targeted therapies.
Chemical Transformations
The compound serves as a key intermediate in various chemical transformations. For instance, it can react with nitrogen-containing nucleophiles to create new cage aminoamides with potential biological activity . These transformations are essential for the development of new compounds with medicinal properties.
Proteomics Research
Proteomics research, which involves the study of proteins and their functions, can benefit from the use of N-Adamantan-1-yl-2-chloro-acetamide . It can be utilized in the synthesis of protease inhibitors, which are crucial for understanding protein interactions and disease mechanisms .
Safety and Hazards
Zukünftige Richtungen
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Wirkmechanismus
Target of Action
It is synthesized as part of a study into potential anti-tuberculosis agents , suggesting that its targets may be related to the biological pathways involved in tuberculosis.
Mode of Action
Given its potential use as an anti-tuberculosis agent , it may interact with its targets to inhibit the growth or survival of the tuberculosis bacteria
Biochemical Pathways
As a potential anti-tuberculosis agent , it may affect pathways related to the life cycle of the tuberculosis bacteria, including those involved in bacterial replication, metabolism, or survival. The downstream effects of these pathway alterations would likely contribute to the compound’s potential anti-tuberculosis activity.
Result of Action
Given its potential use as an anti-tuberculosis agent , it may induce changes that inhibit the growth or survival of the tuberculosis bacteria at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRVXDKETNCCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205414 | |
| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantyl)-2-chloroacetamide | |
CAS RN |
5689-59-8 | |
| Record name | N-1-Adamantyl-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of N-(adamantan-1-yl)-2-chloroacetamide are notable from the crystallographic analysis?
A1: The crystal structure of N-(adamantan-1-yl)-2-chloroacetamide reveals shorter than typical carbon-carbon bond lengths within the adamantane cage, ranging from 1.5293 (18) to 1.5366 (15) Å []. Additionally, the structure exhibits intermolecular hydrogen bonding between the nitrogen-bound hydrogen atom (N—H) and the oxygen atom (O) of the carbonyl group. This hydrogen bonding pattern forms an infinite chain along the a-axis of the crystal lattice [].
Q2: Beyond N-(adamantan-1-yl)-2-chloroacetamide, what broader research area are these studies related to?
A2: These studies contribute to the field of N-adamantylated amide synthesis and their potential applications []. The investigation of N-(adamantan-1-yl)-2-chloroacetamide, specifically for antituberculosis activity, highlights the exploration of novel compounds within this chemical class for medicinal chemistry purposes. Further research on N-adamantylated amides could uncover additional biological activities and potential therapeutic uses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

